molecular formula C27H20FN3OS B2402337 N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922596-96-1

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2402337
CAS No.: 922596-96-1
M. Wt: 453.54
InChI Key: GCDUCKRNNVVVQK-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring substituted with a fluorine atom, a diphenylacetamide moiety, and a pyridin-3-ylmethyl group, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the fluorine atom at the 6-position. Subsequent steps involve the attachment of the diphenylacetamide and pyridin-3-ylmethyl groups through various coupling reactions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison

Compared to similar compounds, N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide stands out due to its unique combination of functional groups. The presence of the fluorine-substituted benzothiazole ring provides enhanced reactivity and binding properties, while the diphenylacetamide and pyridin-3-ylmethyl groups offer additional stability and versatility in various applications.

This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3OS/c28-22-13-14-23-24(16-22)33-27(30-23)31(18-19-8-7-15-29-17-19)26(32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-17,25H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUCKRNNVVVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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